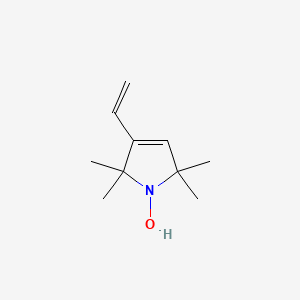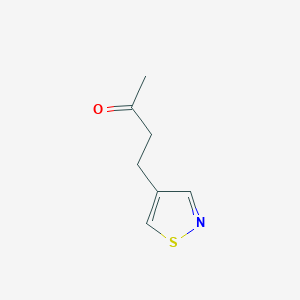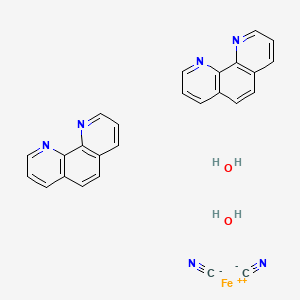
Iron(2+);1,10-phenanthroline;dicyanide;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyano-bis-(1,10-phenanthroline) iron(II) dihydrate, also known as ferrocyphen, is a coordination complex with the formula [Fe(C12H8N2)(CN)2]·2H2O. This compound is characterized by its iron(II) center coordinated to two 1,10-phenanthroline ligands and two cyanide ions, with two water molecules of crystallization. It is a neutral and significantly hydrophobic complex, making it an interesting subject for various chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyano-bis-(1,10-phenanthroline) iron(II) dihydrate typically involves the reaction of iron(II) salts with 1,10-phenanthroline and cyanide ions in an aqueous medium. The reaction is usually carried out under controlled conditions to ensure the formation of the desired complex. The product is then isolated and purified through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration of reactants, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Dicyano-bis-(1,10-phenanthroline) iron(II) dihydrate undergoes various chemical reactions, including:
Reduction: It can also participate in reduction reactions, although specific examples are less documented.
Substitution: The cyanide ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Periodate (IO4-) in the presence of SDS and sulfuric acid (H2SO4) as a catalyst.
Substitution: Various ligands can be introduced to replace the cyanide ions, depending on the desired product.
Major Products Formed
Substitution: The products depend on the substituting ligands used in the reaction.
Aplicaciones Científicas De Investigación
Dicyano-bis-(1,10-phenanthroline) iron(II) dihydrate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying electron transfer reactions and micellar catalysis.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential biological activity.
Mecanismo De Acción
The mechanism by which dicyano-bis-(1,10-phenanthroline) iron(II) dihydrate exerts its effects involves its ability to participate in electron transfer reactions. The iron(II) center can undergo oxidation and reduction, facilitating various redox processes. The compound’s hydrophobic nature also allows it to interact with micellar systems, enhancing its reactivity in certain environments .
Comparación Con Compuestos Similares
Similar Compounds
Bis-(1,10-phenanthroline) iron(II) dihydrate: Similar structure but without the cyanide ligands.
Dicyano-bis-(2,2’-bipyridine) iron(II) dihydrate: Similar coordination environment but with bipyridine ligands instead of phenanthroline.
Uniqueness
Dicyano-bis-(1,10-phenanthroline) iron(II) dihydrate is unique due to its combination of phenanthroline and cyanide ligands, which confer distinct electronic and steric properties. This makes it particularly useful for studying micellar catalysis and electron transfer reactions .
Propiedades
Fórmula molecular |
C26H20FeN6O2 |
|---|---|
Peso molecular |
504.3 g/mol |
Nombre IUPAC |
iron(2+);1,10-phenanthroline;dicyanide;dihydrate |
InChI |
InChI=1S/2C12H8N2.2CN.Fe.2H2O/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2;;;/h2*1-8H;;;;2*1H2/q;;2*-1;+2;; |
Clave InChI |
WMZRMSVSLVFVFA-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate](/img/structure/B13887706.png)
![6-bromo-2H,3H-furo[3,2-b]pyridine](/img/structure/B13887712.png)
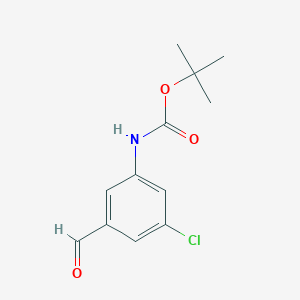
![N-[3,4-dichloro-5-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13887720.png)

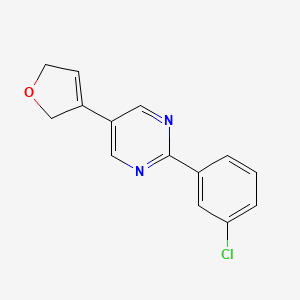
![Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13887733.png)
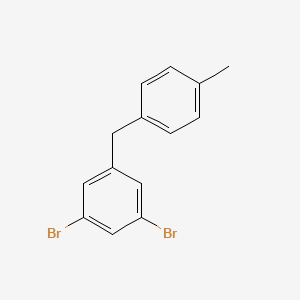

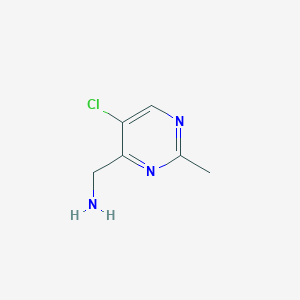
![3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol](/img/structure/B13887763.png)

